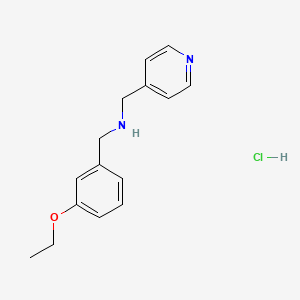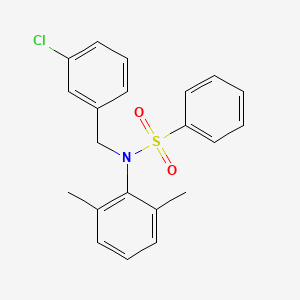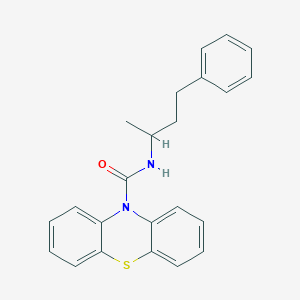![molecular formula C21H26N2O5S B4188697 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B4188697.png)
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide
Vue d'ensemble
Description
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide, also known as NSC-743380, is a chemical compound that has been studied extensively for its potential use in cancer treatment. This compound is a member of the benzamide class of drugs and has been shown to have a unique mechanism of action that makes it an attractive target for further research.
Mécanisme D'action
The mechanism of action of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide is unique compared to other anti-cancer drugs. This compound targets the microtubule network in cancer cells, which is essential for cell division and growth. N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide binds to the colchicine-binding site on tubulin, which disrupts the microtubule network and leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide has been shown to have several biochemical and physiological effects on cancer cells. Studies have shown that this compound inhibits the formation of microtubules, which leads to cell cycle arrest and apoptosis. In addition, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide has been shown to induce autophagy in cancer cells, which is a process that leads to the degradation of damaged cellular components.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide is its potency against a variety of different cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and division. However, one limitation of this compound is its complex synthesis, which can make it difficult to obtain in large quantities for use in experiments.
Orientations Futures
There are several future directions for research on N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide. One area of interest is the development of analogs of this compound that have improved potency and selectivity against cancer cells. Another area of research is the use of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide in combination with other anti-cancer drugs to enhance its effectiveness. Finally, the development of new methods for synthesizing N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide could make this compound more accessible for use in experiments.
Applications De Recherche Scientifique
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide has been the subject of extensive scientific research due to its potential use in cancer treatment. Studies have shown that this compound has potent anti-cancer activity against a variety of different cancer cell lines, including breast, colon, and lung cancer cells. In addition, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide has been shown to be effective in inhibiting the growth of tumors in animal models.
Propriétés
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-27-19-13-8-15(14-20(19)28-2)21(24)22-16-9-11-18(12-10-16)29(25,26)23-17-6-4-3-5-7-17/h8-14,17,23H,3-7H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHWAMGJOCGWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-3,4-dimethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-({[(4-amino-5-cyano-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4188623.png)
![4,5,6,7-tetrachloro-2-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4188635.png)

![3-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde](/img/structure/B4188642.png)
![N-(4-chlorophenyl)-6-methyl-4-[4-(methylthio)phenyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4188643.png)
![N-(2-methoxy-5-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4188649.png)

![3-bromo-4-ethoxy-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4188664.png)

![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-3,3-diphenylpropanamide](/img/structure/B4188676.png)
![5-phenyl-N-(1-propyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4188683.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4188692.png)
![N-[4-(dimethylamino)benzyl]-3-phenyl-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine](/img/structure/B4188702.png)
![2-(benzylthio)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4188704.png)